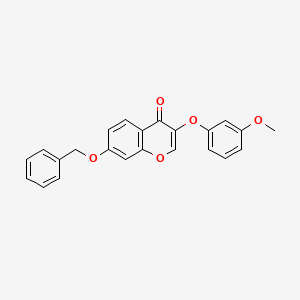

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one

Description

7-(Benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 3- and 7-positions. The 3-position features a 3-methoxyphenoxy group, while the 7-position is modified with a benzyloxy moiety. These substitutions enhance lipophilicity and influence biological interactions, making the compound relevant for pharmacological studies targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

3-(3-methoxyphenoxy)-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O5/c1-25-17-8-5-9-19(12-17)28-22-15-27-21-13-18(10-11-20(21)23(22)24)26-14-16-6-3-2-4-7-16/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWTYGGSGCLOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and suitable bases.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through etherification reactions using methoxyphenol and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced chromone derivatives.

Substitution: Various substituted chromones depending on the reagents used.

Scientific Research Applications

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromones with specific properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.

Interacting with Receptors: Binding to cellular receptors and modulating their activity to produce therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Chromen-4-one Derivatives

Key Observations :

- Enzyme Targeting: Aminoethyl substituents (e.g., compound 10 in ) enhance acetylcholinesterase (AChE) inhibition, whereas the target compound’s methoxyphenoxy group may favor different enzyme interactions.

- Solubility : Halogenated alkyl chains (e.g., 4-chlorobutoxy in ) balance lipophilicity and aqueous solubility, unlike the purely aromatic benzyloxy group in the target compound.

Table 2: Pharmacological Profiles of Selected Chromen-4-one Derivatives

Key Insights :

- The target compound’s lack of charged or polar groups (e.g., aminoethyl in ) may limit its AChE inhibitory activity but could enable alternative targets like kinases or GPCRs.

- Natural analogs like daidzein exhibit antioxidant properties due to free hydroxy groups , whereas the target compound’s methoxy and benzyloxy groups may reduce redox activity.

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Notable Trends:

Biological Activity

7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. This article provides an in-depth exploration of the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Synthesis

The structure of this compound features a chromen-4-one core with benzyloxy and methoxyphenoxy substituents. The synthesis typically involves several steps:

- Formation of the Chromone Core : Cyclization reactions using suitable precursors.

- Introduction of the Benzyloxy Group : Etherification reactions with benzyl halides.

- Attachment of the Methoxyphenoxy Group : Nucleophilic substitution reactions with methoxyphenol.

These synthetic routes are crucial for obtaining the desired compound with specific biological properties .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .

Antioxidant Activity

The compound demonstrates potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is essential for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis, particularly the MAPK and PI3K/Akt pathways .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for inflammatory responses.

- Signaling Pathway Modulation : It can influence cellular signaling pathways that regulate growth and apoptosis.

- Receptor Interaction : Binding to cellular receptors may enhance or inhibit their activities, producing therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is useful to compare it with other chromen-4-one derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | Hydroxyl group instead of benzyloxy | Antioxidant, moderate anti-inflammatory |

| 7-(benzyloxy)-3-(4-hydroxyphenoxy)-4H-chromen-4-one | Hydroxyl group on phenoxy ring | Enhanced reactivity, potential anticancer |

This comparison highlights how structural variations can influence biological properties .

Study on Antioxidant Effects

A study evaluated the antioxidant capacity of various chromen-4-one derivatives, including this compound. Results showed that this compound exhibited a high ORAC value (Oxygen Radical Absorbance Capacity), indicating strong antioxidant potential compared to other tested compounds .

Investigation into Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound, showcasing its potential as a therapeutic agent for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.